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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BDP FL azide, a bright and

photostable green-emitting fluorophore, for super-resolution microscopy. BDP FL azide's utility

in advanced imaging techniques stems from its excellent photophysical properties and its

ability to be incorporated into biological systems via click chemistry. This document outlines the

key characteristics of BDP FL azide, detailed protocols for labeling and imaging, and expected

performance metrics for super-resolution applications, particularly in the context of direct

Stochastic Optical Reconstruction Microscopy (dSTORM).

Introduction to BDP FL Azide in Super-Resolution
Microscopy
BDP FL azide is a derivative of the BODIPY FL dye, a class of fluorophores known for their

high fluorescence quantum yields, sharp emission spectra, and good photostability.[1][2] The

azide group on BDP FL allows for its covalent attachment to alkyne-modified biomolecules

through a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed

alkyne-azide cycloaddition (CuAAC), or "click chemistry".[3][4] This precise labeling strategy,

combined with the inherent photoswitching capabilities of the BODIPY core, makes BDP FL
azide a valuable tool for super-resolution imaging techniques like dSTORM, which achieve

nanoscale resolution by temporally separating the fluorescence of individual molecules.[1]
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Targeted Labeling of Biomolecules: The primary application of BDP FL azide is the

fluorescent labeling of proteins, nucleic acids, lipids, and other biomolecules that have been

metabolically or enzymatically functionalized with an alkyne group.

Super-Resolution Imaging: BDP FL azide is well-suited for single-molecule localization

microscopy (SMLM) techniques such as dSTORM and Photoactivated Localization

Microscopy (PALM). Its ability to be switched between a fluorescent "on" state and a dark

"off" state allows for the precise localization of individual molecules, enabling the

reconstruction of images with a resolution far beyond the diffraction limit of light.

Live and Fixed Cell Imaging: The bioorthogonal nature of click chemistry and the cell

permeability of some alkyne-bearing metabolic precursors allow for the labeling and

subsequent imaging of biomolecules in both live and fixed cells.

Quantitative Data: Photophysical and
Photoswitching Properties
The performance of a fluorophore in super-resolution microscopy is critically dependent on its

photophysical and photoswitching characteristics. The data presented below is for the core

fluorophore, BODIPY FL, which is representative of BDP FL azide's performance post-

conjugation.

Property Value Reference

Excitation Maximum 503 nm

Emission Maximum 512 nm

Molar Extinction Coefficient ~80,000 cm⁻¹M⁻¹

Fluorescence Quantum Yield High in aqueous environments

Photostability High

Table 1: General Photophysical Properties of BDP FL.

For dSTORM, the photoswitching behavior in the presence of a thiol-containing imaging buffer

is crucial. The following table summarizes the performance of BODIPY FL in an optimized
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imaging buffer.

Photoswitching Parameter
Value (in 10 mM MEA
buffer)

Reference

Total Photons per Localization

Event
~1,500 - 2,000

Duty Cycle ~0.05 - 0.1%

Switching Cycles ~10 - 20

Localization Precision ~20 - 30 nm

Table 2: Quantitative Photoswitching Properties of BODIPY FL for dSTORM.MEA (2-

mercaptoethylamine) is a common thiol used in dSTORM imaging buffers to induce the

photoswitching of fluorophores. The localization precision is an estimated value based on

typical performance for SMLM techniques.

Experimental Protocols
The following sections provide detailed protocols for labeling biomolecules with BDP FL azide
using click chemistry and for performing dSTORM imaging.

Protocol 1: Copper(I)-Catalyzed Alkyne-Azide
Cycloaddition (CuAAC) Labeling of Fixed Cells
This protocol describes the labeling of alkyne-modified biomolecules in fixed cells with BDP FL
azide. This is a common workflow for imaging the distribution of newly synthesized proteins or

DNA.

Materials:

Cells cultured on coverslips containing alkyne-modified biomolecules (e.g., via metabolic

labeling with L-azidohomoalanine (AHA) for proteins or 5-ethynyl-2'-deoxyuridine (EdU) for

DNA).

Phosphate-buffered saline (PBS)
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Fixative solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

BDP FL azide stock solution (10 mM in DMSO)

CuSO₄ stock solution (50 mM in water)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (250 mM in water)

Sodium ascorbate stock solution (freshly prepared, 2.5 M in water)

Mounting medium

Procedure:

Cell Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15

minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room

temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before

use. For a 500 µL reaction volume, add the components in the following order:

442.5 µL PBS

2.5 µL BDP FL azide stock solution (final concentration: 50 µM)

2.5 µL CuSO₄ stock solution (final concentration: 250 µM)

2.5 µL THPTA stock solution (final concentration: 1.25 mM)

50 µL Sodium ascorbate stock solution (final concentration: 250 mM) Vortex the solution

gently after adding each component.
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Labeling: Remove the PBS from the cells and add the click reaction cocktail. Incubate for 30-

60 minutes at room temperature in the dark.

Washing: Wash the cells three times with PBS for 5 minutes each to remove unreacted

components.

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting

medium for super-resolution imaging.

Protocol 2: dSTORM Imaging of BDP FL Azide Labeled
Samples
This protocol outlines the procedure for acquiring dSTORM images of samples labeled with

BDP FL azide. The key to successful dSTORM is the use of a specific imaging buffer that

promotes the photoswitching of the fluorophore.

Materials:

Labeled sample from Protocol 1.

dSTORM imaging buffer (see recipe below).

A super-resolution microscope equipped with appropriate lasers (e.g., ~488 nm for

excitation) and a sensitive camera (e.g., EMCCD or sCMOS).

dSTORM Imaging Buffer Recipe (10 mM MEA):

Prepare a stock solution of 1 M 2-mercaptoethylamine (MEA) in water, pH adjusted to ~8.0

with HCl.

On the day of imaging, dilute the MEA stock solution to a final concentration of 10 mM in an

oxygen-scavenging buffer system (e.g., containing glucose oxidase and catalase).

A common buffer composition is: 10% (w/v) glucose, 1% (v/v) β-mercaptoethanol, 50 mM

Tris-HCl (pH 8.0), 10 mM NaCl, and an oxygen scavenging system (e.g., 0.5 mg/mL glucose

oxidase and 40 µg/mL catalase). The 10 mM MEA is added to this buffer.
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Procedure:

Microscope Setup:

Mount the sample on the microscope stage.

Select the appropriate laser line for excitation of BDP FL (~488 nm).

Set the camera to acquire a time series of images (typically 5,000-20,000 frames) with a

short exposure time (e.g., 10-50 ms).

Imaging:

Add the dSTORM imaging buffer to the sample.

Illuminate the sample with the excitation laser at a high power density to induce

photoswitching. The laser power will need to be optimized to achieve a sparse distribution

of single-molecule fluorescence events in each frame.

Acquire the image series.

Data Analysis:

Process the acquired image series using a single-molecule localization software package

(e.g., ThunderSTORM, rapidSTORM, or commercial software).

The software will identify and fit the point spread function (PSF) of each single-molecule

event to determine its precise coordinates.

Reconstruct the final super-resolution image from the list of localizations.

Visualizations
Experimental Workflow for dSTORM Imaging
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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